(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a unique adamantane core structure
Scientific Research Applications
(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders.
Materials Science: The unique structure of the compound makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of the Bromopyridine Moiety: The bromopyridine group is attached through an etherification reaction, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of (3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The adamantane core provides structural rigidity, while the bromopyridine and piperidine moieties interact with biological receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral drugs.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms, which are used in pharmaceuticals.
Bromopyridine Derivatives: Compounds like 3-bromopyridine, which is used as an intermediate in organic synthesis.
Uniqueness
(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its combination of an adamantane core with both piperidine and bromopyridine moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-adamantyl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O2/c22-18-2-1-5-23-19(18)26-17-3-6-24(7-4-17)20(25)21-11-14-8-15(12-21)10-16(9-14)13-21/h1-2,5,14-17H,3-4,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBIDXXCBXDCFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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